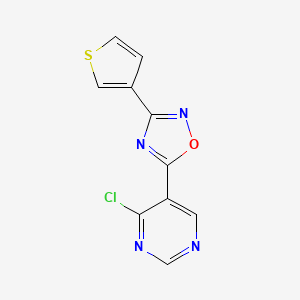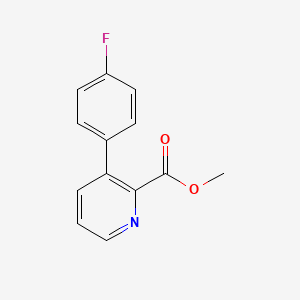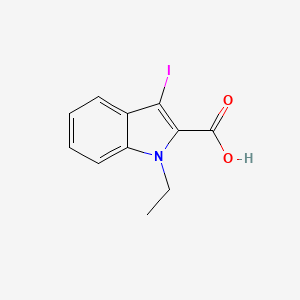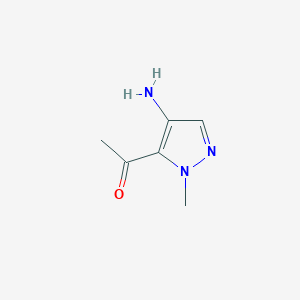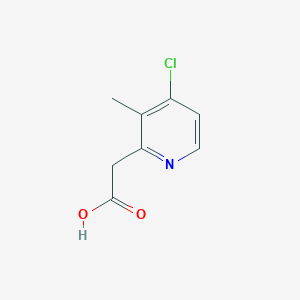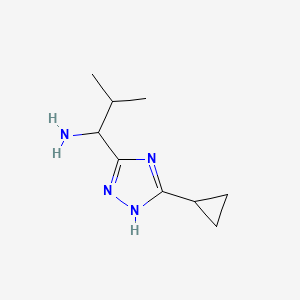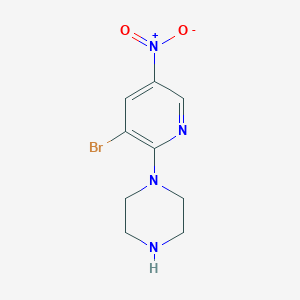
1-(3-Bromo-5-nitropyridin-2-YL)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-nitropyridin-2-yl)piperazine is an organic compound with the molecular formula C9H11BrN4O2. It is a halogenated heterocyclic compound that contains both bromine and nitro functional groups attached to a pyridine ring, which is further connected to a piperazine moiety.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-nitropyridine and piperazine.
Reaction Conditions: The reaction between 3-bromo-5-nitropyridine and piperazine is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. A base, such as potassium carbonate, is often added to facilitate the reaction.
Analyse Chemischer Reaktionen
1-(3-Bromo-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-nitropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated heterocycles with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, 3-Bromo-5-nitropyridine, and 4-Amino-3-bromo-5-nitropyridine share structural similarities.
Eigenschaften
Molekularformel |
C9H11BrN4O2 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
1-(3-bromo-5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H11BrN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2 |
InChI-Schlüssel |
OSQUTVIVKAKFCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


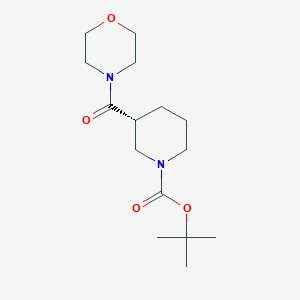

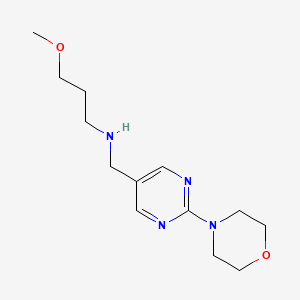
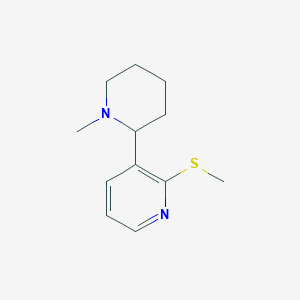
![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)

